(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal
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Overview
Description
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is a chiral amino sugar derivative It is a pentose sugar with an amino group at the second carbon and hydroxyl groups at the third, fourth, and fifth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a keto sugar derivative. The reaction typically employs chiral catalysts or enzymes to ensure the correct stereochemistry at each chiral center .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods are advantageous due to their high selectivity and environmentally friendly nature. The use of genetically engineered microorganisms can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives such as amino alcohols, keto sugars, and substituted amino sugars.
Scientific Research Applications
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and as a precursor for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in glycosylation and other biochemical processes. It can also modulate the activity of certain proteins and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R)-2-amino-3,4,5-trihydroxyhexanal: A similar compound with an additional carbon in the sugar backbone.
(2S,3R,4R)-2-amino-3,4,5-trihydroxybutanal: A shorter-chain analog with one less carbon.
(2S,3R,4R)-2-amino-3,4,5-trihydroxycyclopentane: A cyclic analog with similar functional groups.
Uniqueness
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal is unique due to its specific stereochemistry and functional group arrangement. This configuration allows it to participate in specific biochemical reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C5H11NO4 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2S,3R,4R)-2-amino-3,4,5-trihydroxypentanal |
InChI |
InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h1,3-5,8-10H,2,6H2/t3-,4-,5-/m1/s1 |
InChI Key |
RNZJRDIKDNXKIJ-UOWFLXDJSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H](C=O)N)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)N)O)O)O |
Origin of Product |
United States |
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